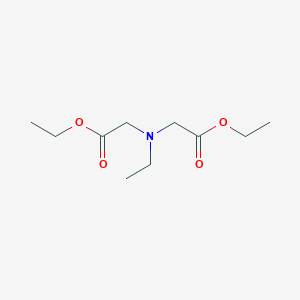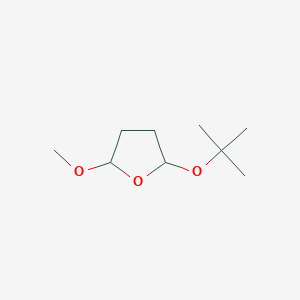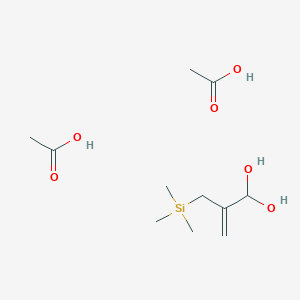
Acetic acid;2-(trimethylsilylmethyl)prop-2-ene-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-(trimethylsilylmethyl)prop-2-ene-1,1-diol: is an organic compound that features both acetic acid and trimethylsilyl groups. This compound is of interest due to its unique structural properties, which combine the characteristics of acetic acid and trimethylsilyl groups, making it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;2-(trimethylsilylmethyl)prop-2-ene-1,1-diol typically involves the reaction of acetic acid with 2-(trimethylsilylmethyl)prop-2-ene-1,1-diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it may be converted into various oxidized products.
Reduction: Reduction reactions can also be performed on this compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Catalysts: Catalysts such as palladium on carbon or platinum may be used to facilitate certain reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, acetic acid;2-(trimethylsilylmethyl)prop-2-ene-1,1-diol is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology: The compound may be used in biological research to study its effects on biological systems
Medicine: In medicine, the compound’s properties may be explored for potential therapeutic applications. Its ability to undergo specific chemical reactions can be leveraged to develop new drugs or medical treatments.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of other chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism by which acetic acid;2-(trimethylsilylmethyl)prop-2-ene-1,1-diol exerts its effects involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, which can influence biological pathways and processes. The exact mechanism of action depends on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Acetic acid;2-(trimethylsilylmethyl)prop-2-ene-1,1-diol diacetate
- Propanoic acid,prop-2-ene-1,1-diol
Comparison: Compared to similar compounds, this compound is unique due to its specific combination of functional groups. This uniqueness allows it to participate in a broader range of chemical reactions and applications. Its structural properties also provide distinct advantages in terms of reactivity and stability.
Propriétés
Numéro CAS |
94111-05-4 |
|---|---|
Formule moléculaire |
C11H24O6Si |
Poids moléculaire |
280.39 g/mol |
Nom IUPAC |
acetic acid;2-(trimethylsilylmethyl)prop-2-ene-1,1-diol |
InChI |
InChI=1S/C7H16O2Si.2C2H4O2/c1-6(7(8)9)5-10(2,3)4;2*1-2(3)4/h7-9H,1,5H2,2-4H3;2*1H3,(H,3,4) |
Clé InChI |
BJSMXISFQXKYSO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C[Si](C)(C)CC(=C)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14360324.png)
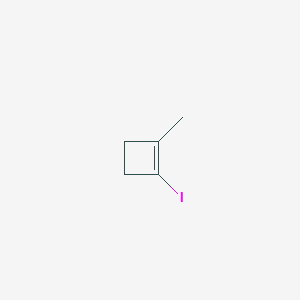

![N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea](/img/structure/B14360342.png)
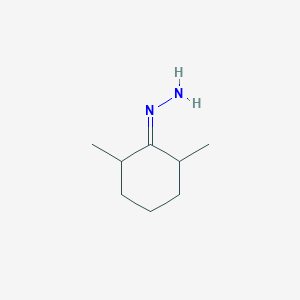
![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)

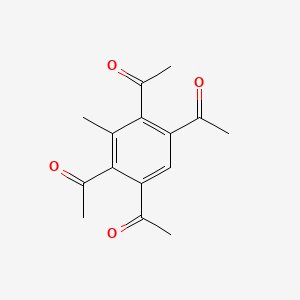
![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)
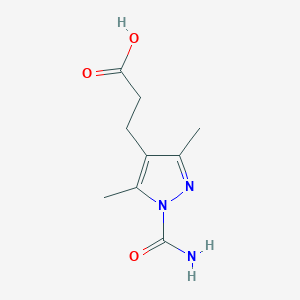
![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
